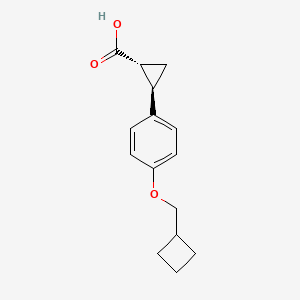
trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid: is a compound characterized by its unique cyclopropane and cyclobutylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step usually involves the carboxylation of the cyclopropane ring to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
- Trans-2-Phenylcyclopropanecarboxylic acid
- Trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclobutylmethoxy group. This group imparts distinct chemical properties and potential biological activities that are not observed in other related compounds .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-[4-(cyclobutylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c16-15(17)14-8-13(14)11-4-6-12(7-5-11)18-9-10-2-1-3-10/h4-7,10,13-14H,1-3,8-9H2,(H,16,17)/t13-,14+/m0/s1 |
Clave InChI |
ZXZIIINBDPHHRE-UONOGXRCSA-N |
SMILES isomérico |
C1CC(C1)COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
SMILES canónico |
C1CC(C1)COC2=CC=C(C=C2)C3CC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)

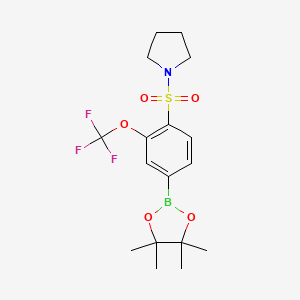
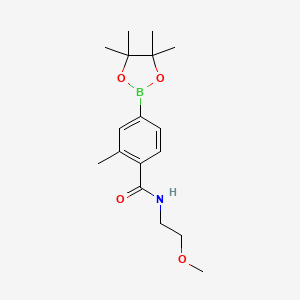

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
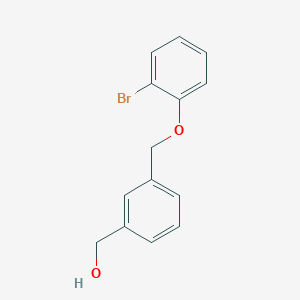
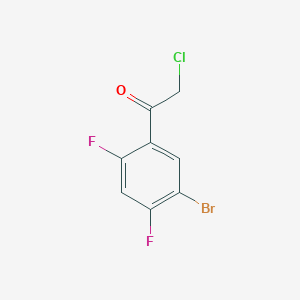
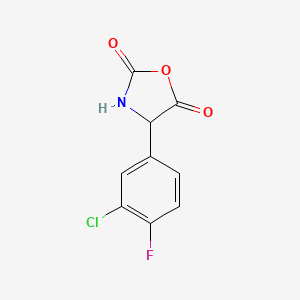
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
